
Methyl 7-chloro-8-methylquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-chloro-8-methylquinoline-3-carboxylate is a compound belonging to the class of chloroquinoline derivatives. These compounds are known for their diverse pharmacological activities, including antinociceptive, anti-inflammatory, anticonvulsant, antioxidant, and antibacterial properties. The chloroquinoline core structure is a common motif in medicinal chemistry, often associated with a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of chloroquinoline derivatives, including those similar to methyl 7-chloro-8-methylquinoline-3-carboxylate, typically involves organocatalytic methods or reactions such as the Gould-Jacobs reaction. For instance, 7-chloroquinoline-1,2,3-triazoyl carboxamides were synthesized using a reaction of 4-azido-7-chloroquinoline with β-oxo-amides in the presence of pyrrolidine as a catalyst . Similarly, chloroquinoline derivatives have been synthesized by reacting 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids . The synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate was catalyzed by aluminum metal under microwave-assistance .
Molecular Structure Analysis
The molecular structure of chloroquinoline derivatives is often elucidated using techniques such as X-ray crystallography, FT-IR, NMR, and mass spectrometry. For example, the crystal structure of methyl 2,6-dichloro-4-phenylquinoline-3-carboxylate (MDCPQC) was determined, revealing a three-dimensional supramolecular network stabilized by C-H…π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts . Quantum chemical studies using density functional theory (DFT) have also been employed to analyze the molecular geometry and electronic properties of these compounds .
Chemical Reactions Analysis
Chloroquinoline derivatives undergo various chemical reactions, including Michael addition of secondary amines to α, β-unsaturated carbonyl compounds, as seen in the synthesis of novel quinolin-2(1H)-ones . The reactivity of these compounds is influenced by their electronic structure, which can be studied using local reactivity descriptors to identify chemically reactive sites within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline derivatives are characterized by their strong antioxidant activities, as demonstrated by their ability to reduce lipid peroxidation levels and scavenge nitric oxide . Their antibacterial activities have been confirmed against a range of gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa . Theoretical calculations have been used to investigate their thermodynamic properties, and molecular docking studies suggest that some derivatives may act as effective anti-diabetic agents by inhibiting Glycogen Phosphorylase .
Wissenschaftliche Forschungsanwendungen
Photodegradation and Environmental Chemistry
Methyl 7-chloro-8-methylquinoline-3-carboxylate, as part of the quinolinecarboxylic herbicides, demonstrates notable reactions under photodegradation conditions. Studies involving its photodegradation in aqueous solutions under different irradiation wavelengths, including the presence of titanium dioxide (TiO2), highlight its environmental fate and the potential for removal from water systems. The research reveals how sunlight and UV light can effectively degrade these compounds, offering insights into environmental remediation strategies (Pinna & Pusino, 2012).
Organic Synthesis and Catalysis
In the realm of organic synthesis, the compound finds application in auxiliary-assisted, palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds. This methodology enables the selective functionalization of carboxylic acid derivatives, showcasing the compound's versatility in forming complex molecular architectures. Such processes are crucial for synthesizing various pharmaceuticals and complex organic molecules (Shabashov & Daugulis, 2010).
Mass Spectrometry and Analytical Chemistry
Research into the mass spectrometric dissociation pathways of protonated isoquinoline-3-carboxamides, which include structures similar to Methyl 7-chloro-8-methylquinoline-3-carboxylate, provides critical insights into the analytical detection and characterization of these compounds. Such studies are fundamental for developing new analytical methodologies for drug testing, forensic analysis, and the study of drug metabolism (Beuck et al., 2009).
Pharmacological Applications
Although the request specified excluding information related to drug use, dosage, and side effects, it's worth noting that derivatives of Methyl 7-chloro-8-methylquinoline-3-carboxylate have been explored for various pharmacological activities. These studies often focus on synthesizing new compounds with potential therapeutic applications, emphasizing the importance of this chemical scaffold in drug design and discovery.
Materials Science and Corrosion Inhibition
Compounds related to Methyl 7-chloro-8-methylquinoline-3-carboxylate have been synthesized and evaluated as corrosion inhibitors for metals, demonstrating their application in materials science. Such research addresses the development of novel corrosion-resistant coatings and treatments, essential for extending the lifespan of metal structures and components (Rbaa et al., 2019).
Wirkmechanismus
Mode of Action
Quinoline, a structural component of this compound, is known to participate in both electrophilic and nucleophilic substitution reactions .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Eigenschaften
IUPAC Name |
methyl 7-chloro-8-methylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-7-10(13)4-3-8-5-9(12(15)16-2)6-14-11(7)8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQFEZIRSMLILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC(=CN=C12)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-chloro-8-methylquinoline-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluoro-N-[3-oxo-3-(pyridin-4-ylamino)propyl]pyridine-3-carboxamide](/img/structure/B3014248.png)
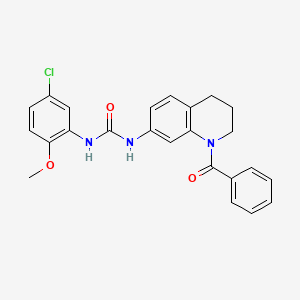
![methyl N-[1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinyl]carbamate](/img/structure/B3014250.png)
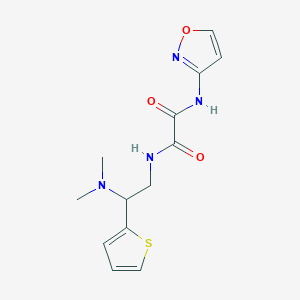
![4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine](/img/structure/B3014253.png)

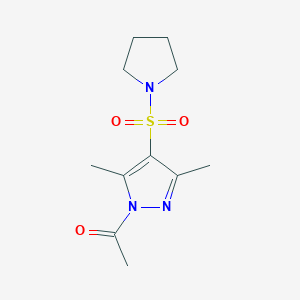
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B3014260.png)
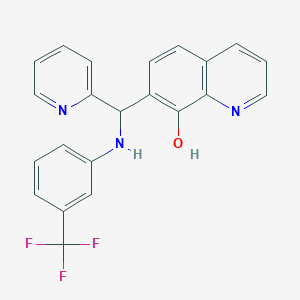
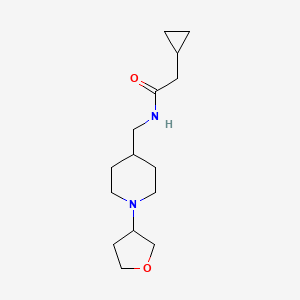


![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3014268.png)
